molecular formula C12H17N3O2 B15375503 3-(1-Hydroxy-4,4,5,5-tetramethyl-3-oxidoimidazol-3-ium-2-yl)pyridine CAS No. 38987-17-6

3-(1-Hydroxy-4,4,5,5-tetramethyl-3-oxidoimidazol-3-ium-2-yl)pyridine

Cat. No.: B15375503
CAS No.: 38987-17-6
M. Wt: 235.28 g/mol
InChI Key: VMEAHNSYOLLUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxy-4,4,5,5-tetramethyl-3-oxidoimidazol-3-ium-2-yl)pyridine is a structurally complex heterocyclic compound featuring a pyridine ring fused to an imidazolium oxide moiety. The imidazolium core is substituted with hydroxy and tetramethyl groups, which confer unique electronic and steric properties. Syntheses of analogous pyridine-imidazole hybrids, such as those in , often involve C–N coupling reactions or alkylation strategies under basic conditions in polar solvents like DMF .

Properties

CAS No.

38987-17-6

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-(1-hydroxy-4,4,5,5-tetramethyl-3-oxidoimidazol-3-ium-2-yl)pyridine

InChI

InChI=1S/C12H17N3O2/c1-11(2)12(3,4)15(17)10(14(11)16)9-6-5-7-13-8-9/h5-8,16H,1-4H3

InChI Key

VMEAHNSYOLLUDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C([N+](=C(N1O)C2=CN=CC=C2)[O-])(C)C)C

Origin of Product

United States

Biological Activity

3-(1-Hydroxy-4,4,5,5-tetramethyl-3-oxidoimidazol-3-ium-2-yl)pyridine is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following key characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.282 g/mol
LogP1.4972
PSA (Polar Surface Area)65.11 Ų
CAS Number38987-17-6

These properties indicate that the compound is moderately lipophilic, which may influence its interaction with biological membranes and its overall bioavailability.

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit considerable antimicrobial properties. A study indicated that related compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Although specific data on the antimicrobial activity of this compound is limited, its structural similarities to known active compounds suggest potential efficacy.

Antioxidant Properties

Imidazole derivatives are often recognized for their antioxidant capabilities. The presence of hydroxyl and oxido groups in the structure of this compound may contribute to radical scavenging activities. Studies have shown that such compounds can mitigate oxidative stress in various biological systems .

Cytotoxicity and Antiproliferative Effects

Preliminary investigations into the cytotoxic effects of imidazole derivatives suggest that they may inhibit cancer cell proliferation. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines such as HeLa and A549 . The specific cytotoxic effects of this compound require further exploration but are promising based on structural analogies.

Case Studies

  • Antibacterial Activity : A study examined various imidazole derivatives for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the imidazole ring enhanced activity against resistant strains .
  • Antioxidant Activity : Research on related compounds demonstrated significant radical scavenging activity in vitro. These studies highlight the potential for developing antioxidant therapies using similar structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives (LSD1 Inhibitors)

  • Structural Differences : While both compounds share a pyridine backbone, the substituents differ significantly. The LSD1 inhibitors in feature a piperidin-4-ylmethoxy group at the pyridine’s 3-position, whereas the target compound has a hydroxylated, tetramethyl-substituted imidazolium oxide fused to pyridine.
  • Functional Activity: The piperidine derivatives exhibit potent LSD1 inhibition (Ki = 29 nM) with >160-fold selectivity over monoamine oxidases (MAO-A/B). Their mechanism involves competitive binding to dimethylated H3K4 substrates . In contrast, the imidazolium oxide in the target compound may exhibit distinct binding preferences due to its charged imidazolium ring and steric bulk.
  • Cellular Effects: ’s compounds reduce cancer cell proliferation (EC50 = 280 nM) by elevating H3K4 methylation, with minimal impact on normal cells. The target compound’s biological effects remain uncharacterized in the provided evidence.

2-(Pyridin-3-yl)-1H-Benzimidazole and Imidazo[4,5-b]pyridine Derivatives

  • Structural Similarities : These compounds () share a pyridine core linked to nitrogen-rich heterocycles (benzimidazole or imidazopyridine). However, the target compound’s imidazolium oxide moiety introduces additional polarity and steric hindrance compared to the triazole or benzimidazole groups in .
  • Biological Activity: ’s derivatives show moderate to strong antimicrobial activity (MIC = 8–64 µg/mL against bacteria and fungi).

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Potency (EC50/Ki/MIC) Selectivity
3-(Piperidin-4-ylmethoxy)pyridine Pyridine + piperidine Piperidin-4-ylmethoxy LSD1 inhibition, anticancer Ki = 29 nM, EC50 = 280 nM >160-fold over MAO-A/B
2-(Pyridin-3-yl)-1H-benzimidazole Pyridine + benzimidazole Triazole or alkyl groups Antimicrobial MIC = 8–64 µg/mL Broad-spectrum activity
Target Compound Pyridine + imidazolium oxide 1-Hydroxy-4,4,5,5-tetramethyl Hypothesized enzyme inhibition Data not available Depends on substituent effects

Key Research Findings and Hypotheses

  • Charge and Solubility : The imidazolium oxide’s positive charge could enhance water solubility, a critical factor for bioavailability, compared to neutral benzimidazole derivatives in .
  • Unanswered Questions : The absence of direct data on the target compound’s enzyme targets or cellular effects limits conclusive comparisons. Future studies could explore its activity against LSD1 or antimicrobial targets using assays from and .

Q & A

Q. Methodological workflow :

  • Spectroscopy : Use ¹H NMR to verify proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, imidazole protons at δ 7.0–8.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Note: Hydrogen atoms are often modeled as riding atoms with isotropic displacement parameters .

Advanced: How should crystallographic data be refined when dealing with twinned crystals or weak diffraction?

  • Data collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned data.
    • Omit severely disordered reflections (e.g., those affected by beamstop shadowing) .
    • Use restraints for thermal parameters in low-resolution regions.
  • Validation : Check R-factors (R₁ < 0.05 for high-quality data) and validate via CIF check reports .

Advanced: How can contradictory bioactivity data be resolved in structure-activity relationship (SAR) studies?

Case example : If imidazo[4,5-b]pyridine derivatives show inconsistent antimicrobial activity:

  • Experimental design :
    • Standardize assay conditions (e.g., MIC testing against E. coli and C. albicans with gentamicin as a control) .
    • Validate purity (>95% via HPLC) to rule out impurity-driven artifacts.
  • Data analysis :
    • Perform multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity.
    • Use crystallographic data to assess conformational flexibility (e.g., dihedral angles between aromatic rings influencing target binding) .

Advanced: What strategies mitigate challenges in isolating hygroscopic intermediates during synthesis?

  • Solvent selection : Use anhydrous DMF or DMSO with molecular sieves to minimize water uptake .
  • Workup : Precipitate intermediates via ice-cold ethanol or diethyl ether to reduce hygroscopicity.
  • Characterization : Perform rapid FT-IR to confirm functional groups before decomposition .

Basic: What analytical techniques are critical for assessing purity and stability?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
  • Thermal analysis : TGA/DSC to monitor decomposition temperatures (>200°C indicates thermal stability).
  • Stability testing : Accelerated degradation studies under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions .

Advanced: How can computational methods complement experimental data for electronic property analysis?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Correlation with spectroscopy : Compare computed IR/NMR spectra with experimental data to validate tautomeric forms .

Basic: What safety precautions are essential when handling this compound?

  • Lab practices : Use gloves and fume hoods due to potential irritancy (R36/37/38).
  • Waste disposal : Neutralize reaction byproducts (e.g., boronic esters) with aqueous NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.